molecular formula C17H19N3O2 B2480060 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide CAS No. 2177060-58-9

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide

Cat. No.: B2480060
CAS No.: 2177060-58-9
M. Wt: 297.358
InChI Key: MSYAHSJGSTVEAU-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclopropylpyrimidine moiety attached to a benzamide structure through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide typically involves the following steps:

    Formation of the Cyclopropylpyrimidine Moiety: The cyclopropylpyrimidine core can be synthesized through a series of cyclization reactions starting from appropriate precursors such as pyrimidine derivatives and cyclopropyl-containing reagents.

    Attachment of the Methylene Bridge: The methylene bridge is introduced by reacting the cyclopropylpyrimidine intermediate with a suitable methylene donor under controlled conditions.

    Formation of the Benzamide Structure: The final step involves the reaction of the intermediate with 2-ethoxybenzoic acid or its derivatives to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzamide: A structurally similar compound with a methoxy group instead of an ethoxy group.

    N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-chlorobenzamide: A derivative with a chloro substituent on the benzamide ring.

Uniqueness

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, biological activity, and physicochemical properties. This uniqueness can make it a valuable compound for specific applications where the ethoxy group imparts desirable characteristics.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-22-16-6-4-3-5-14(16)17(21)18-10-13-9-15(12-7-8-12)20-11-19-13/h3-6,9,11-12H,2,7-8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYAHSJGSTVEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC(=NC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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